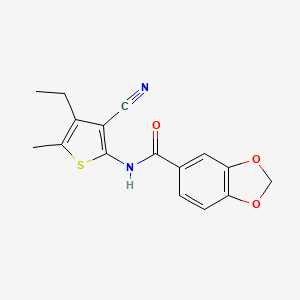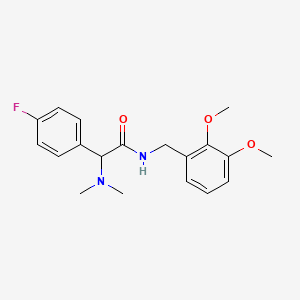
N-(2-bromobenzylidene)-4-(2-pyridinyl)-1-piperazinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related piperazine derivatives involves complex organic reactions, including reductive amination, amide hydrolysis, and N-alkylation processes. For example, compounds like 2-[4-(4-Fluorobenzyl) piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine are synthesized from pyrazolo[1,5-a]pyridine-2-carbaldehyde and 1-piperazinecarboxaldehyde through similar procedures, indicating potential synthesis pathways for N-(2-bromobenzylidene)-4-(2-pyridinyl)-1-piperazinamine (Yang Fang-wei, 2013).
Molecular Structure Analysis
Molecular structure analysis of piperazine derivatives reveals detailed insights into their geometry, confirming structures through techniques like NMR, FTIR, and X-ray diffraction. For instance, compounds such as (2Z)-1-(4-bromophenyl)-2-(pyrrolidin-2-ylidene)ethanone and its analogs have been characterized, showing specific hydrogen bonding patterns and geometric configurations, which could be similar to the target compound (James L. Balderson et al., 2007).
Chemical Reactions and Properties
Chemical reactions involving N-(2-pyridinyl)piperazines with CO and ethylene under catalytic conditions have been explored, demonstrating the potential for novel carbonylation reactions at a C−H bond, indicative of the chemical reactivity of related compounds (Y. Ishii et al., 1997).
Physical Properties Analysis
Physical properties, including solubility, melting points, and crystalline structure, are crucial for understanding the behavior of chemical compounds under various conditions. The crystal structure and physical properties of related piperazine derivatives have been studied, providing a basis for predicting those of N-(2-bromobenzylidene)-4-(2-pyridinyl)-1-piperazinamine (Shifeng Ban et al., 2023).
Chemical Properties Analysis
The chemical properties, including reactivity with different reagents, stability under various chemical conditions, and interactions with biological molecules, are essential for developing applications. Research on the reactivity of Grignard reagents with heterocyclic N-oxides to produce substituted pyridines, piperidines, and piperazines highlights the versatile chemical properties that could be relevant to our target compound (Hans F. Andersson et al., 2011).
Applications De Recherche Scientifique
Condensation Reactions and Derivative Formation
In the realm of organic chemistry, compounds similar to N-(2-bromobenzylidene)-4-(2-pyridinyl)-1-piperazinamine have been involved in condensation reactions. For example, derivatives of piperazine have been synthesized through condensation reactions, leading to the formation of various piperazine-based compounds. These processes are crucial for developing new chemical entities with potential applications in medicinal chemistry and drug development (Barak, 1968).
Synthesis of Bifunctional Macrocycles
Another application involves the synthesis of bifunctional macrocycles, which are critical for chelating metal ions. This is important for creating diagnostic and therapeutic agents, particularly in the field of radiopharmacy and nuclear medicine. The synthesis process involves cyclization reactions and showcases the versatility of piperazine derivatives in forming complex molecular structures (McMurry et al., 1992).
Development of Drug Resistance Modulators
Research has also focused on the synthesis of compounds that can modulate multidrug resistance, a significant hurdle in cancer treatment. Studies on the displacement chemistry of certain brominated derivatives have provided insights into synthesizing key precursors for drug resistance modulators, highlighting the importance of such compounds in overcoming drug resistance mechanisms (Barnett et al., 2004).
Antimicrobial Activity
Compounds structurally related to N-(2-bromobenzylidene)-4-(2-pyridinyl)-1-piperazinamine have been synthesized and evaluated for their antibacterial and antifungal activities. The creation of new derivatives through condensation reactions and their subsequent screening for antimicrobial properties is crucial for developing new antimicrobial agents (Patel & Agravat, 2007).
Polymer-Supported Bromine Complexes
The synthesis and application of polymer-supported bromine complexes involving piperazine units demonstrate the utility of these compounds in organic synthesis. These complexes are used in electrophilic addition, aromatic substitution, and radical substitution reactions, showcasing the broad applicability of piperazine derivatives in synthetic chemistry (Zupan & Šegatin, 1994).
Propriétés
IUPAC Name |
1-(2-bromophenyl)-N-(4-pyridin-2-ylpiperazin-1-yl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN4/c17-15-6-2-1-5-14(15)13-19-21-11-9-20(10-12-21)16-7-3-4-8-18-16/h1-8,13H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNRMBEJYEILTKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)N=CC3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromophenyl)-N-[4-(pyridin-2-YL)piperazin-1-YL]methanimine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2,1,3-benzoxadiazol-4-ylmethyl)-8-(2-pyrimidinyl)-1,8-diazaspiro[4.5]decane](/img/structure/B5543926.png)
![(4aS*,7aR*)-N-(2,4-dimethoxyphenyl)-4-methylhexahydrothieno[3,4-b]pyrazine-1(2H)-carboxamide 6,6-dioxide](/img/structure/B5543928.png)
![3-[(3R*,4S*)-1-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-(4-methylpiperazin-1-yl)piperidin-3-yl]propanoic acid](/img/structure/B5543932.png)
![7-[2-(1-adamantyl)-2-oxoethyl]-1,3-dimethyl-8-(4-methylpiperazin-1-yl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5543941.png)
![N-[(1,4-dimethyl-2-piperazinyl)methyl]-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5543949.png)
![9-(6-cyclopropylpyrimidin-4-yl)-2-(2-methoxyethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5543954.png)
![5-(4-biphenylyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5543955.png)
![1-(4-ethyl-2-methyl-4H-pyrazolo[1,5-a]benzimidazol-3-yl)ethanone](/img/structure/B5543961.png)

![1-[(2-chloro-4-fluorophenyl)acetyl]-3-(pyrrolidin-1-ylmethyl)piperidin-3-ol](/img/structure/B5543980.png)
![N-[(3S*,4R*)-1-(1-benzofuran-2-ylmethyl)-4-propyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5543996.png)

![N-[(3S*,4R*)-4-propyl-1-(9H-purin-6-yl)-3-pyrrolidinyl]acetamide](/img/structure/B5544014.png)
